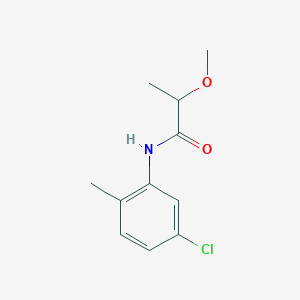
N-(5-chloro-2-methylphenyl)-2-methoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-methoxypropanamide, also known as Mexiletine, is a class IB antiarrhythmic drug that is used to treat ventricular arrhythmias. It is a sodium channel blocker that works by reducing the influx of sodium ions into cardiac cells, thereby reducing the frequency and severity of abnormal heart rhythms.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-methoxypropanamide has been extensively studied for its antiarrhythmic properties and has been found to be effective in the treatment of various types of ventricular arrhythmias. It has also been studied for its potential use in the treatment of neuropathic pain, as it has been found to block voltage-gated sodium channels in sensory neurons. Additionally, N-(5-chloro-2-methylphenyl)-2-methoxypropanamide has been studied for its potential use in the treatment of myotonic dystrophy, a genetic disorder that affects muscle function.
Mécanisme D'action
N-(5-chloro-2-methylphenyl)-2-methoxypropanamide works by blocking voltage-gated sodium channels in cardiac cells, thereby reducing the influx of sodium ions into the cells. This reduces the depolarization of the cells and slows down the conduction of electrical impulses in the heart, which can help to prevent abnormal heart rhythms.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-methoxypropanamide has been found to have a number of biochemical and physiological effects, including reducing the excitability of cardiac cells, prolonging the refractory period of the heart, and reducing the amplitude and velocity of action potentials. It has also been found to reduce the sensitivity of voltage-gated sodium channels to activation, which can help to prevent the development of arrhythmias.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methylphenyl)-2-methoxypropanamide has a number of advantages for use in lab experiments, including its well-established mechanism of action and its ability to selectively block voltage-gated sodium channels. However, it also has some limitations, including its potential to interact with other drugs and its potential to cause adverse effects in some individuals.
Orientations Futures
There are a number of potential future directions for research on N-(5-chloro-2-methylphenyl)-2-methoxypropanamide, including its use in the treatment of neuropathic pain, its potential use in the treatment of myotonic dystrophy, and its potential use in combination with other drugs for the treatment of arrhythmias. Additionally, future research could focus on the development of new analogues of N-(5-chloro-2-methylphenyl)-2-methoxypropanamide that may have improved efficacy or reduced side effects.
Méthodes De Synthèse
N-(5-chloro-2-methylphenyl)-2-methoxypropanamide is synthesized by the reaction of 5-chloro-2-methylphenol with 2-methoxypropionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography. The yield of N-(5-chloro-2-methylphenyl)-2-methoxypropanamide is typically around 60-70%.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-7-4-5-9(12)6-10(7)13-11(14)8(2)15-3/h4-6,8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHSHIRARCYXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

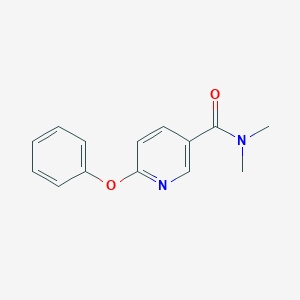
![5-(2-methylpropyl)-2-(1-methylpyrazol-4-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7527723.png)
![6-pyrazol-1-yl-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7527726.png)
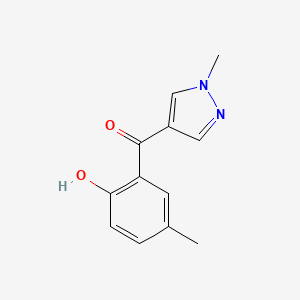
![(5-Fluoro-2-hydroxyphenyl)-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]methanone](/img/structure/B7527739.png)

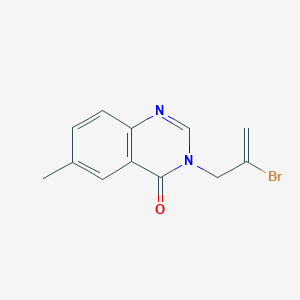
![Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate](/img/structure/B7527767.png)
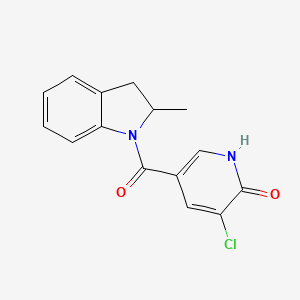
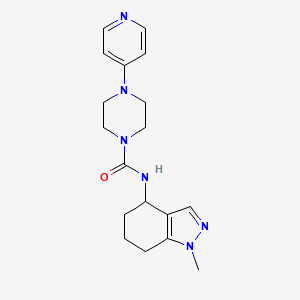
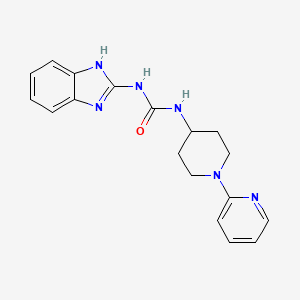
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B7527793.png)

![1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one](/img/structure/B7527805.png)